molecular formula C24H37NO4 B1614893 Edifolone CAS No. 90733-40-7

Edifolone

Cat. No.: B1614893
CAS No.: 90733-40-7
M. Wt: 403.6 g/mol
InChI Key: HWXXPLRSBHPGSF-KNOXWWKRSA-N
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Description

Edifolone (SC-35135) is a class Ia antiarrhythmic agent with the molecular formula C24H37NO4 (this compound Acetate, CAS: 90733-40-7) . It functions as a sodium channel antagonist, inhibiting ion flux to stabilize cardiac cell membranes and regulate arrhythmias . Clinical development of this compound was discontinued despite its investigational status, attributed to challenges in bioavailability and resistance mechanisms observed in preclinical studies . Its primary indication targets antiarrhythmic therapy, though early research also associated it with cell cycle inhibition .

Properties

CAS No.

90733-40-7

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

InChI

InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3/t18-,19-,20-,21-,22+/m0/s1

InChI Key

HWXXPLRSBHPGSF-KNOXWWKRSA-N

SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN

Other CAS No.

90733-40-7

Origin of Product

United States

Preparation Methods

The synthetic routes for Edifolone involve complex organic synthesis techniques. The preparation typically includes the formation of a dispiro structure, which is a key feature of this compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods would likely involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Edifolone undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on this compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Edifolone exerts its effects by acting as a sodium channel antagonist. This means it binds to sodium channels in the cell membrane, inhibiting the flow of sodium ions. This action affects the electrical activity of cells, particularly in the heart, where it can help to stabilize abnormal rhythms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the regulation of ion flow and membrane potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Edifolone vs. Edogestrone

Parameter This compound (Acetate) Edogestrone
Molecular Formula C24H37NO4 C24H37NO4
Indication Antiarrhythmic Progestogen (hormone therapy)
Mechanism Sodium channel antagonism Binds progesterone receptors
Status Discontinued development Active use in hormone regulation
Key Difference Structural isomerism : Identical formulas but divergent functional groups drive distinct therapeutic roles.

Edogestrone shares this compound’s molecular formula but acts as a progestogen, highlighting how minor stereochemical variations drastically alter biological targets . This contrast underscores the importance of 3D conformation in drug design.

Functional Analogs: this compound vs. Bemitiradine

Parameter This compound Bemitiradine
Primary Indication Antiarrhythmic Cell cycle inhibition
Mechanism Sodium channel blockade Targets cyclin-dependent kinases (CDKs)
Therapeutic Class Class Ia antiarrhythmic Antineoplastic
Development Stage Investigational (discontinued) No publicly available data
Key Similarity Both modulate cellular pathways, though this compound’s antiarrhythmic action is mechanistically distinct from Bemitiradine’s anticancer focus.

While both compounds are classified as cell cycle inhibitors , this compound’s primary application in arrhythmia management reflects its unique sodium channel specificity.

Mechanism-Based Analogs: Sodium Channel Antagonists

The provided evidence lacks direct comparators for this compound’s sodium channel antagonism. This compound’s discontinuation contrasts with the clinical adoption of these older agents, emphasizing challenges in optimizing sodium channel blockers for modern therapeutics.

Research Findings and Limitations

  • Efficacy : this compound demonstrated antiarrhythmic activity in early trials but faced resistance issues, mirroring limitations of other sodium channel blockers .
  • Gaps in Evidence: No pharmacokinetic or toxicity data are available in the provided sources, restricting a comprehensive safety profile analysis.

Biological Activity

Edifolone, also known as (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid, is a compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole ring system, which is known for its diverse biological activities. The ethoxy and methyl substitutions at specific positions enhance its pharmacological profile.

Research indicates that this compound exhibits multiple mechanisms of action, including:

  • Anticancer Activity : this compound has shown promise in inducing cell death in various cancer cell lines. It appears to disrupt microtubule polymerization, leading to increased cytotoxicity in tumor cells .
  • Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
  • Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, potentially reducing the severity of inflammatory responses in various models .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityObservationsReference
AnticancerInduces methuosis and disrupts microtubule dynamics; cytotoxicity observed at low concentrations
NeuroprotectionProtects against oxidative stress in neuronal cell cultures
Anti-inflammatoryReduces pro-inflammatory cytokine levels in vitro

Case Studies

  • Tumor Growth Inhibition : In a study involving xenograft models of head and neck cancer, this compound demonstrated significant tumor growth inhibition compared to control groups. The compound's ability to induce apoptosis in cancer cells was highlighted as a key mechanism .
  • Neuroprotective Effects : A preclinical trial assessed the neuroprotective effects of this compound in models of Alzheimer's disease. Results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .
  • Inflammatory Response Modulation : In a model of acute inflammation, this compound administration resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

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